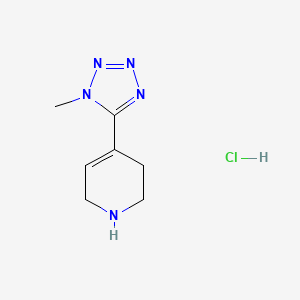
4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride typically involves the reaction of 1-methyltetrazole with appropriate precursors under specific conditions. One common method is the nucleophilic substitution reaction where 1-methyltetrazole reacts with a suitable halide in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace existing ones on the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation products: Various oxidized derivatives of the compound.
Reduction products: Reduced forms of the compound.
Substitution products: Different functionalized derivatives based on the substituents used.
科学研究应用
Chemistry: The compound is used in the synthesis of other chemical entities and as a building block in organic synthesis. Biology: Medicine: The compound may be explored for its pharmacological properties and potential use in treating various diseases. Industry: It can be used as a stabilizer, catalyst, or intermediate in the production of other industrial chemicals.
作用机制
The mechanism by which 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
1-Methyltetrazole
5-Methyltetrazole
1,2,3,6-Tetrahydropyridine derivatives
Uniqueness: 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride is unique due to its specific structural features and the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
生物活性
4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyridines and features a methyltetrazole moiety that may influence its pharmacological properties. The structural formula can be represented as follows:
Research indicates that tetrahydropyridine derivatives often interact with neurotransmitter systems. Specifically, compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) have been shown to affect acetylcholinesterase (AChE) activity. MPTP acts as a reversible inhibitor of AChE, which leads to increased levels of acetylcholine in the synaptic cleft and potentially contributes to neurotoxic effects associated with Parkinson's disease .
Neuroprotective Effects
Studies have demonstrated that certain tetrahydropyridine derivatives exhibit neuroprotective effects. For instance, MPTP is widely used in animal models to study Parkinsonism. It is metabolized into the neurotoxic metabolite MPP+, which selectively targets dopaminergic neurons in the substantia nigra . This mechanism has been pivotal in understanding the pathophysiology of neurodegenerative diseases.
Antioxidant Properties
The antioxidant activity of 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine has been investigated in various studies. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in neuronal cells . This property is crucial as oxidative stress is a significant contributor to neuronal damage in diseases like Alzheimer's and Parkinson's.
Study 1: Acetylcholinesterase Inhibition
In a study focusing on acetylcholinesterase inhibition by MPTP derivatives, it was found that these compounds could lead to a dose-dependent increase in ACh levels. The kinetic parameters indicated that MPTP acts as a linear mixed-type inhibitor of AChE . This finding suggests potential therapeutic applications for cognitive enhancement.
Study 2: Neurotoxicity Assessment
Another study examined the neurotoxic effects of MPTP on different rat species. The results indicated that poor metabolizers exhibited more pronounced motor deficits and neurotransmitter depletion following MPTP administration. This highlights the variability in response based on metabolic capacity and reinforces the need for personalized approaches in treatment strategies .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
4-(1-methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5.ClH/c1-12-7(9-10-11-12)6-2-4-8-5-3-6;/h2,8H,3-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFJYLGGTHYING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














